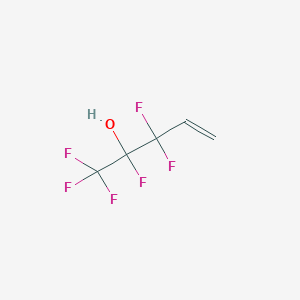

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-

Descripción

Significance of Fluorine and Trifluoromethyl Groups in Organic Synthesis and Life Sciences

Influence of Fluorine on Molecular Structure and Reactivity

Fluorine possesses a unique combination of properties that distinguish it from other elements. It is the most electronegative element, yet it has a van der Waals radius of just 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). acs.orgnih.gov This allows fluorine to act as a bioisostere for hydrogen, replacing it in a molecule without significantly increasing its size. nih.gov

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of around 485 kJ/mol. mdpi.com This strength confers exceptional thermal and metabolic stability to fluorinated compounds. nbinno.com The high electronegativity of fluorine also alters the dipole moment and acidity of a molecule. nih.gov For example, the presence of fluorine atoms can increase the acidity of nearby protons due to strong inductive electron-withdrawing effects. nih.govwikipedia.org This electronic influence can distort the electron distribution in other parts of a molecule, leading to unique interactions and reactivity. man.ac.uk

Strategic Incorporation of Trifluoromethyl Moieties in Synthetic Design

The trifluoromethyl (CF3) group is one of the most important fluorine-containing substituents used in drug design. mdpi.com Its incorporation is a well-established strategy for enhancing a compound's efficacy and pharmacokinetic profile. mdpi.comnih.gov The CF3 group is strongly electron-withdrawing and highly lipophilic, which can improve a drug's ability to cross biological membranes, leading to better absorption and distribution. nbinno.com

Key benefits of incorporating a CF3 group include:

Enhanced Metabolic Stability: The strength of the C-F bonds makes the CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This often increases a drug's half-life. nbinno.com

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and binding affinity to biological targets. mdpi.comnbinno.com

Modulation of Physicochemical Properties: It can lower the pKa of nearby functional groups and alter molecular conformation, which can be crucial for optimizing drug-receptor interactions. hovione.comresearchgate.net

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl to fine-tune steric and electronic properties. mdpi.comwikipedia.org

The strategic placement of CF3 groups has led to the development of numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

| Property | Hydrogen (H) | Fluorine (F) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

|---|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 2.20 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.55 | 3.20 (Group) |

| Hansch Lipophilicity Parameter (π) | 0.00 | +0.14 | +0.56 | +0.88 |

Overview of Highly Fluorinated Unsaturated Alcohols as Advanced Synthetic Intermediates

Highly fluorinated unsaturated alcohols, such as 3-Buten-2-ol (B146109), 1,1,1-trifluoro-2-(trifluoromethyl)-, are versatile building blocks in organofluorine chemistry. youtube.com Their unique combination of an alcohol for derivatization and an alkene for addition reactions makes them powerful tools for constructing complex fluorinated molecules. beilstein-journals.org Fluorinated alcohols like hexafluoroisopropanol (HFIP) are also recognized for their unique solvent properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, which can facilitate challenging chemical reactions. researchgate.netrsc.orgresearchgate.netrsc.org

Historical Context of Fluorinated Building Block Development

The field of organofluorine chemistry began in earnest after the French chemist Henri Moissan successfully isolated elemental fluorine in 1886. nih.gov Early attempts to react fluorine with organic compounds were often uncontrollable and explosive. nih.gov A significant breakthrough came in 1927 with the discovery of the Balz–Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic compounds. nih.gov

The major impetus for the large-scale production of fluorine and the development of fluorinated compounds was the Manhattan Project during World War II, which required uranium hexafluoride to separate uranium isotopes. nih.govresearchgate.net This wartime effort spurred the development of new industrial processes and made fluorinated intermediates more accessible. In the post-war era, the unique properties of fluorinated compounds led to their widespread use in materials like Teflon and as refrigerants, eventually paving the way for their systematic exploration as building blocks for pharmaceuticals and agrochemicals. youtube.comresearchgate.net

Contemporary Advances in Perfluorinated Alkenyl Alcohol Chemistry

In recent years, significant progress has been made in the synthesis and application of perfluorinated and polyfluorinated alkenyl alcohols. These compounds serve as valuable precursors for a wide range of fluorinated molecules. digitellinc.com Modern synthetic methods focus on creating these building blocks efficiently and with high selectivity. tandfonline.com

Research has shown that the unique electronic properties of these alcohols can be exploited to control the outcome of chemical reactions. For example, the strong electron-withdrawing nature of the fluoroalkyl groups enhances the acidity of the alcohol proton and influences the reactivity of the adjacent double bond. Contemporary research focuses on using these building blocks in:

Asymmetric Synthesis: Developing chiral versions of these alcohols to serve as precursors for stereochemically defined fluorinated drug candidates.

Novel Polymer Development: Incorporating these fluorinated synthons into polymers to create materials with enhanced thermal stability, chemical resistance, and specific surface properties. rsc.org

Complex Molecule Synthesis: Using the dual functionality of the alcohol and alkene groups to participate in cascade reactions, allowing for the rapid assembly of intricate molecular architectures. beilstein-journals.org

The continued development of synthetic strategies for these advanced intermediates is crucial for expanding the toolbox of medicinal and materials chemists, enabling the creation of next-generation fluorinated products. digitellinc.comtandfonline.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexafluoropent-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O/c1-2-3(6,7)4(8,12)5(9,10)11/h2,12H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZKMGRPJFOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(O)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Buten 2 Ol,1,1,1 Trifluoro 2 Trifluoromethyl and Analogues

Reactions Involving the Olefinic Double Bond

The reactivity of the carbon-carbon double bond in 3-Buten-2-ol (B146109), 1,1,1-trifluoro-2-(trifluoromethyl)- is heavily influenced by the adjacent perfluoroalkyl groups. These groups, through their strong inductive effect, polarize the double bond, making it susceptible to certain types of reactions while deactivating it towards others.

Nucleophilic and Electrophilic Addition Reactions

In contrast to typical alkenes which readily undergo electrophilic addition, the double bond in perfluoroalkyl-substituted alkenes is electron-deficient. This electronic characteristic makes electrophilic additions challenging. libretexts.org Conversely, the double bond is activated towards nucleophilic attack. researchgate.net Nucleophilic addition reactions involve the attack of a nucleophile on the electron-deficient double bond, breaking the pi bond. researchgate.net

A variety of nucleophiles can be employed in these reactions. For instance, the addition of alcohols, amines, and thiols to similar fluorinated alkenes has been reported. The general mechanism for nucleophilic addition to a carbon-carbon double bond is depicted below:

General Scheme for Nucleophilic Addition: Nu- + R-CH=CH-CF3 -> R-CH(Nu)-CH(-)-CF3 R-CH(Nu)-CH(-)-CF3 + H+ -> R-CH(Nu)-CH2-CF3

The regioselectivity of the addition is governed by the stability of the resulting carbanionic intermediate, with the nucleophile typically adding to the carbon atom further from the electron-withdrawing groups.

Cycloaddition Reactions (e.g., [4+2] cycloadditions)

The electron-deficient nature of the double bond in 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- makes it a suitable dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction with electron-rich dienes.

An example of a potential [4+2] cycloaddition is the reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene. The reaction would proceed through a concerted mechanism to yield a cyclohexene (B86901) derivative.

| Diene | Dienophile | Product |

| 2,3-Dimethyl-1,3-butadiene | 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | 4,5-Dimethyl-1-(1,1,1-trifluoro-2-(trifluoromethyl)-2-hydroxyethyl)cyclohex-1-ene |

Beyond [4+2] cycloadditions, other cycloaddition pathways such as [2+2] photocycloadditions and [3+2] dipolar cycloadditions are also conceivable. acs.orgnih.gov For instance, [3+2] cycloadditions with dipoles like nitrones or azides could lead to the formation of five-membered heterocyclic rings. bibliotekanauki.plmdpi.com

Diels-Alder Reactivity of Fluorinated Dienes (General, related structures)

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. wikipedia.org When fluorine-containing substituents are present on the diene, the reactivity is significantly altered. Electron-withdrawing fluorine atoms or trifluoromethyl groups on the diene decrease its Highest Occupied Molecular Orbital (HOMO) energy, which can slow down or inhibit reactions with typical electron-poor dienophiles. However, these electron-deficient dienes can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

The stereoselectivity of Diels-Alder reactions involving fluorinated substrates can also be affected. The presence of fluorine can influence the endo/exo selectivity of the cycloaddition, sometimes favoring the formation of the thermodynamically more stable exo product. The tandem [4+2] cycloaddition between hexafluoro-2-butyne (B1329351) and bis-furyl dienes has been shown to be under kinetic or thermodynamic control depending on the reaction temperature, leading to different adducts. rsc.orgresearchgate.net

Selective Functionalization of Carbon-Carbon Multiple Bonds

The selective functionalization of the C-C double bond in the presence of the hydroxyl group is a key synthetic challenge. Due to the electronic nature of the fluorinated substrate, reactions that proceed under neutral or mildly acidic conditions are often preferred to avoid side reactions involving the alcohol.

One approach is the addition of perfluoroalkyl iodides across the double bond, which can be initiated by thermal or photochemical methods. researchgate.net This reaction introduces both a perfluoroalkyl chain and an iodine atom, the latter of which can be further functionalized.

| Reagent | Conditions | Product |

| CF3I | AIBN, heat | 4-Iodo-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentan-2-ol |

| C2F5I | UV light | 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)heptan-2-ol |

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- exhibits modified reactivity due to the proximate electron-withdrawing trifluoromethyl groups. These groups increase the acidity of the alcohol, making it a better nucleophile in some reactions and more susceptible to deprotonation.

Derivatization to Fluorinated Ethers and Esters

The conversion of the hydroxyl group to ethers and esters is a common synthetic transformation.

Ether Synthesis: Fluorinated ethers can be synthesized through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. orgoreview.com Given the increased acidity of the starting alcohol, deprotonation can be achieved with a variety of bases.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 3-(Methoxy)-1,1,1-trifluoro-2-(trifluoromethyl)but-1-ene |

| Benzyl bromide | Potassium carbonate | Acetonitrile (B52724) | 3-(Benzyloxy)-1,1,1-trifluoro-2-(trifluoromethyl)but-1-ene |

Alternatively, direct substitution reactions of allylic alcohols can be promoted by fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can stabilize carbocationic intermediates. nih.gov

Ester Synthesis: Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. organic-chemistry.org

| Acylating Agent | Catalyst/Base | Solvent | Product |

| Acetic anhydride (B1165640) | Pyridine | Dichloromethane (B109758) | 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-yl acetate |

| Benzoyl chloride | Triethylamine | Dichloromethane | 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-yl benzoate |

The synthesis of trifluoromethyl ethers from alcohols can also be achieved using specialized reagents. chemrevlett.com For example, hypervalent iodine compounds have been developed as trifluoromethyl-transfer agents. researchgate.net

Reactivity of the Trifluoromethyl Groups

The trifluoromethyl (CF3) group is one of the most significant functionalities in modern medicinal and agricultural chemistry, owing to its profound effects on a molecule's physicochemical and biological properties. mdpi.com The inherent strength of the carbon-fluorine bond presents a considerable challenge in its chemical manipulation. rsc.orgrsc.org However, recent advancements have enabled the selective activation and functionalization of C-F bonds, as well as radical-mediated transformations, opening new avenues for the synthesis of complex fluorinated molecules.

Selective Carbon-Fluorine Bond Activation and Functionalization

The activation and subsequent functionalization of the robust C-F bond in trifluoromethyl groups is a formidable task in synthetic organic chemistry. rsc.org The C-F bond is the strongest single bond to carbon, and its strength increases with the number of fluorine atoms attached to the same carbon. rsc.org This makes the selective cleavage of a single C-F bond in a CF3 group particularly challenging, as the resulting difluoromethyl (CF2R) product is often more reactive than the starting material. rsc.org

Despite these challenges, significant progress has been made, particularly in the context of trifluoromethylarenes (Ar-CF3). One strategy involves single electron transfer (SET) reactions, which can be achieved through electrochemical methods or with alkali metal reductants. rsc.org More recently, catalytic approaches have emerged. For instance, transition metal catalysts have been developed for the selective reduction of Ar-CF3 to Ar-CF2H. rsc.org Another innovative approach utilizes an endergonic electron transfer event to generate arene radical anions, which then fragment to produce difluorobenzylic radicals. acs.orgnih.gov These radicals can be intercepted by various reagents to afford a range of difluoroalkylaromatic compounds. acs.orgnih.gov Lewis acids have also been shown to activate C-F bonds, facilitating reactions such as hydrodefluorination. scispace.com

These methodologies, while primarily demonstrated on trifluoromethylarenes, lay the groundwork for potential applications to other trifluoromethyl-containing compounds, including allylic systems like 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. The principles of generating radical intermediates or utilizing catalytic systems for C-F bond cleavage could be adapted to these more complex substrates.

Radical-Mediated Transformations from Fluorinated Precursors

Radical reactions provide a powerful and complementary approach to traditional ionic pathways for the formation of C-F bonds and the manipulation of fluorinated groups. wikipedia.org The generation of carbon-centered radicals from fluorinated precursors allows for a diverse range of transformations.

Historically, the use of highly reactive reagents like fluorine gas (F2) and hypofluorites limited the scope of radical fluorination. wikipedia.org However, the discovery that electrophilic N-F reagents can act as sources of fluorine atoms has led to a resurgence in this field. wikipedia.org Various methods for generating radical intermediates have been developed, including:

Decarboxylative Fluorination: Carboxylic acids can serve as radical precursors through decarboxylation, often initiated by metal catalysts (e.g., silver, manganese) or photoredox catalysis. wikipedia.orgsciengine.com

Activation of C-C Bonds: Strained ring systems, such as cyclopropanols and cyclobutanols, can undergo ring-opening to form radical intermediates that can then be fluorinated. wikipedia.orgsciengine.com

From Alkenes: The addition of a trifluoromethyl radical to an alkene is a common strategy. mdpi.com The resulting β-trifluoromethyl radical can then undergo further reactions. mdpi.com

From Sulfonium (B1226848) Salts: S-(trifluoromethyl)diphenylsulfonium salts can be reduced by various metals or inorganic reductants to generate trifluoromethyl radicals (•CF3). cas.cn These radicals can then be trapped by suitable substrates. cas.cn

A notable example of a radical precursor is sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. nih.gov This benchtop-stable solid can generate trifluoromethyl radicals upon oxidation, which can then be used for the trifluoromethylation of heteroaromatic systems. nih.gov Another strategy involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane (B1339756) via halogen atom transfer, facilitated by visible light. nih.gov

These radical-mediated transformations offer a versatile toolkit for modifying molecules containing trifluoromethyl groups. The generation of radicals from various precursors under different conditions allows for a wide range of functionalizations that would be difficult to achieve through other means.

Utility as Building Blocks in Heterocyclic Chemistry

Trifluoromethyl-substituted building blocks are of immense importance in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. tandfonline.comrsc.org The incorporation of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. rsc.org Polyfunctional molecules like 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- serve as valuable precursors for a variety of trifluoromethylated heterocycles.

Synthesis of Trifluoromethyl-Substituted Five-Membered Heterocycles (e.g., thiophenes, furans, pyrroles, pyrazoles)

A common strategy for constructing five-membered heterocycles involves the use of trifluoromethylated 1,3-dicarbonyl compounds or their synthetic equivalents. These can be cyclized with various reagents to introduce the desired heteroatoms.

For instance, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is a versatile building block for the synthesis of 3-(trifluoromethyl)pyrazole. researchgate.net The reaction of this β-alkoxyvinyl ketone with hydrazine (B178648) derivatives leads to the formation of the pyrazole (B372694) ring. Another powerful method for pyrazole synthesis is the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) with alkynes. rsc.orgresearchgate.net

The synthesis of trifluoromethyl-substituted thiophenes can be achieved through various routes. Direct trifluoromethylation of thiophene (B33073) is possible but often leads to a mixture of 2- and 3-substituted isomers. researchgate.net A more regioselective approach involves the cyclization of appropriately substituted precursors. For example, 1,3-dithiolium-4-olates can undergo a 1,3-dipolar cycloaddition with trifluoromethyl-substituted alkynes to yield polysubstituted thiophenes. researchgate.net

Trifluoromethylated pyrroles can be synthesized via multi-component reactions or by the cyclization of linear precursors. For example, the reaction of trifluoromethyl-β-ketoesters with amines and α-halo-ketones can provide substituted pyrroles. The use of modern catalytic methods, such as those involving hypervalent iodine reagents, has also been reported for the synthesis of trifluoromethyl-pyrroles. researchgate.net

The following table summarizes some of the common strategies for the synthesis of trifluoromethylated five-membered heterocycles.

| Heterocycle | Precursor(s) | Reagent(s) | Key Transformation |

| Pyrazole | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine derivatives | Cyclocondensation |

| 2,2,2-Trifluorodiazoethane, Alkyne | - | [3+2] Cycloaddition | |

| Thiophene | 1,3-Dithiolium-4-olate, CF3-Alkyne | - | 1,3-Dipolar Cycloaddition |

| 3-Halothiophene | CF3I, Cu | Perfluoroalkylation | |

| Pyrrole | CF3-β-ketoester, Amine, α-Halo-ketone | - | Hantzsch-type synthesis |

| Furan (B31954) | Trifluoroacetoacetic ester | α-Haloketones | Feist-Benary furan synthesis |

Formation of Trifluoromethyl-Substituted Six-Membered and Fused Heterocycles (e.g., pyrimidines, diazepines, benzimidazoles, thiazines)

The synthesis of six-membered and fused heterocyclic systems often relies on the cyclocondensation of trifluoromethylated building blocks with bifunctional reagents. The reactivity of the precursor dictates the type of heterocyclic system that can be formed.

Trifluoromethyl-substituted pyrimidines, for example, can be prepared from the reaction of trifluoromethyl-β-dicarbonyl compounds with amidines or ureas. This approach allows for the introduction of a wide range of substituents on the pyrimidine (B1678525) ring.

Fused heterocycles, such as benzimidazoles, can be synthesized from ortho-substituted anilines. For instance, the condensation of o-phenylenediamine (B120857) with trifluoroacetic acid or its derivatives is a common method for preparing 2-(trifluoromethyl)benzimidazole. More advanced methods involve the direct alkylation-cyclization of amines with trifluoroacetic acid or its anhydride under continuous-flow conditions, providing a scalable route to trifluoromethylated N-fused heterocycles. acs.org

The synthesis of trifluoromethylated thiazines often involves the reaction of precursors containing both a nitrogen and a sulfur atom, or the reaction of a trifluoromethylated building block with a reagent that can provide these heteroatoms. For example, [2+2] cycloaddition reactions involving trifluoromethyl-substituted N-sulfinylamines with dienes can lead to the formation of six-membered heterocycles that can be further transformed into thiazine (B8601807) derivatives. researchgate.net

Below is a table outlining some synthetic routes to trifluoromethylated six-membered and fused heterocycles.

| Heterocycle | Precursor(s) | Reagent(s) | Key Transformation |

| Pyrimidine | CF3-β-dicarbonyl compound | Amidine, Urea | Cyclocondensation |

| Benzimidazole | o-Phenylenediamine | Trifluoroacetic acid/anhydride | Condensation/Cyclization |

| Imidazopyridine | 2-Aminopyridine | Trifluoroacetic acid/anhydride, T3P | Dehydrative Cyclization |

| Thiazine | CF3-N-sulfinylamine, Diene | - | [2+2] Cycloaddition |

Rearrangement Reactions in Fluorinated Systems

Rearrangement reactions are fundamental transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. In fluorinated systems, the presence of highly electronegative fluorine atoms can significantly influence the course of these rearrangements, often leading to unique and synthetically useful outcomes.

One notable example is the protolytic defluorination of trifluoromethyl-substituted arenes in the presence of Brønsted superacids. nih.gov In these reactions, the trifluoromethyl group can be transformed into a reactive electrophilic species, such as a carbocation or an acylium cation. nih.gov This intermediate can then participate in Friedel-Crafts-type reactions with arene nucleophiles, leading to the formation of benzophenone (B1666685) and triarylmethanol derivatives. nih.gov This transformation represents a rearrangement of the trifluoromethyl group into a carbonyl functionality.

Rearrangements have also been observed in polyhalogenated olefins. rsc.org While the specific details of these reactions are diverse, they often involve the migration of a halogen atom or a fluoroalkyl group. The stability of the resulting carbocationic intermediates plays a crucial role in determining the reaction pathway.

In the context of allylic alcohols like 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-, Meyer-Schuster and Rupe rearrangements are classical transformations of propargyl alcohols. While not directly applicable to this butenol (B1619263) system, analogous acid-catalyzed rearrangements involving the dehydration of the tertiary alcohol followed by migration of the double bond and/or the trifluoromethyl groups could be envisioned under certain conditions. The electronic effects of the two trifluoromethyl groups would be expected to heavily influence the stability of any cationic intermediates and thus the feasibility and outcome of such rearrangements.

Further research into the rearrangement reactions of highly fluorinated allylic alcohols is needed to fully explore the synthetic potential of these transformations. The unique electronic properties imparted by the multiple trifluoromethyl groups are likely to lead to novel and interesting chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of Highly Fluorinated Butenols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments, while ¹H and ¹³C NMR offer insights into the hydrocarbon framework and its interaction with the fluorine atoms.

¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which leads to high sensitivity. nih.govwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for structural changes. dovepress.combiophysics.org

For 3-Buten-2-ol (B146109), 1,1,1-trifluoro-2-(trifluoromethyl)-, the two trifluoromethyl (CF₃) groups are chemically equivalent due to free rotation around the C-C bond. Consequently, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of CF₃ groups attached to a tertiary alcohol carbon. wikipedia.org For comparison, the related compound 1,1,1,3,3,3-hexafluoroisopropanol ((CF₃)₂CHOH) exhibits a ¹⁹F chemical shift that can be influenced by solvent and concentration. dovepress.com The large chemical shift dispersion in ¹⁹F NMR is advantageous in separating signals from different fluorine environments, which is crucial in mechanistic studies involving fluorinated intermediates. nih.gov

Interactive Data Table: Expected ¹⁹F NMR Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Chemical Shift (δ) | Single resonance | Chemical equivalence of the two CF₃ groups. |

| Multiplicity | Singlet (in proton-decoupled spectra) | Absence of coupling to other fluorine nuclei. |

¹H and ¹³C NMR spectroscopy provide complementary information to fully characterize the molecule. The presence of fluorine atoms significantly influences the chemical shifts and coupling constants of nearby protons and carbons. walisongo.ac.idmagritek.com

In the ¹H NMR spectrum of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-, distinct signals are expected for the vinyl protons (=CH₂) and the hydroxyl proton (-OH). The vinyl protons would appear as a complex multiplet due to geminal (²JHH) and vicinal (³JHH) couplings. The hydroxyl proton signal's position and shape would be dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum, particularly with proton decoupling, would show signals for the quaternary carbon bearing the two CF₃ groups, the hydroxyl-bearing carbon, and the two vinyl carbons. The carbon atoms attached to or near the fluorine atoms will exhibit coupling (JCF), resulting in splitting of their signals. walisongo.ac.idmagritek.com The quaternary carbon bonded to the two CF₃ groups would likely appear as a septet due to one-bond coupling (¹JCF) with six equivalent fluorine atoms.

Interactive Data Table: Expected ¹H and ¹³C NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H NMR | ||

| =CH₂ | ~5.0 - 6.0 | Complex multiplet (dd) |

| -OH | Variable | Singlet (broad) |

| ¹³C NMR | ||

| C-OH | ~70 - 80 | Quartet (due to ²JCF) |

| -C(CF₃)₂ | ~120 - 130 | Septet (due to ¹JCF) |

| =CH₂ | ~110 - 120 | Singlet or complex multiplet |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org For alcohols, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra. libretexts.orglibretexts.orgwhitman.edu

The mass spectrum of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- would be expected to show characteristic fragmentation pathways for alcohols, such as the loss of a water molecule (M-18). libretexts.org Another common fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgwhitman.edu In this case, cleavage could result in the loss of a vinyl radical or a trifluoromethyl group. The presence of two CF₃ groups would give rise to characteristic fragment ions such as [CF₃]⁺ (m/z 69) and fragments arising from the loss of one or both CF₃ groups. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| M-18 | [C₅H₂F₆]⁺ | Dehydration (loss of H₂O) |

| M-27 | [C₄H₃F₆O]⁺ | Alpha-cleavage (loss of vinyl radical) |

| M-69 | [C₄H₃F₃O]⁺ | Loss of a CF₃ radical |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov The broadness of this peak is due to hydrogen bonding. The spectrum would also show characteristic C-H stretching and bending vibrations for the vinyl group. Specifically, the C=C stretching vibration of the vinyl group is expected around 1640-1680 cm⁻¹. nih.gov The strong C-F stretching vibrations are expected in the region of 1000-1300 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| 3080-3140 | =C-H stretch | Vinyl (=CH₂) |

| 1640-1680 | C=C stretch | Alkene (C=C) |

| 1000-1300 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. diamond.ac.ukmdpi.com

For a small molecule like 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-, obtaining a single crystal suitable for X-ray diffraction can be challenging, especially if the compound is a liquid at room temperature. If a crystal structure were to be obtained, it would reveal the precise molecular geometry, including the conformation of the butenol (B1619263) chain. Furthermore, the analysis would elucidate the nature of intermolecular interactions in the solid state, which would likely be dominated by hydrogen bonding involving the hydroxyl group and potentially weaker interactions involving the fluorine atoms. man.ac.uk The packing of the molecules in the crystal lattice would also be determined, providing insights into the solid-state properties of the compound.

Computational and Theoretical Chemistry Studies of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-

Computational and theoretical chemistry provide powerful tools for investigating the intricate properties of highly fluorinated molecules such as 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. These methods offer molecular-level insights into electronic structure, reactivity, and spectroscopic characteristics, complementing experimental studies and guiding the design of new chemical transformations. By employing a range of computational techniques, researchers can model reaction pathways, predict energetic landscapes, and understand the fundamental relationships between a molecule's structure and its chemical behavior.

Advanced Synthetic Applications of 3 Buten 2 Ol,1,1,1 Trifluoro 2 Trifluoromethyl and Its Derivatives

Versatile Role as a Synthetic Building Block

The dual functionality of 3-Buten-2-ol (B146109), 1,1,1-trifluoro-2-(trifluoromethyl)- as both a fluorinated tertiary alcohol and a terminal alkene provides multiple reaction sites for elaboration into more complex molecular architectures. This versatility has been harnessed in the development of novel synthetic methodologies targeting a variety of fluorinated organic compounds.

The synthesis of complex fluorinated scaffolds is a cornerstone of modern medicinal and materials chemistry, driven by the profound impact of fluorine on molecular properties. mdpi.come-bookshelf.detcichemicals.com 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- serves as an excellent starting point for the construction of such scaffolds. The alkene moiety can participate in a wide array of addition and cycloaddition reactions, while the tertiary alcohol can be derivatized or used to direct subsequent transformations. For instance, the double bond is amenable to reactions such as epoxidation, dihydroxylation, and cyclopropanation, leading to highly functionalized and stereochemically rich fluorinated carbocycles and heterocycles. researchgate.netnih.gov

Furthermore, the trifluoromethyl groups impart unique reactivity and stability to adjacent functionalities. For example, α,β-unsaturated ketones bearing a trifluoromethyl group are known to be versatile building blocks for the synthesis of various fluorinated heterocyclic compounds. researchgate.net While not a ketone itself, the allylic alcohol structure of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- provides a pathway to such intermediates through oxidation. The resulting enone system can then undergo conjugate additions and annulation reactions to construct complex heterocyclic frameworks. researchgate.netresearchgate.net

The table below summarizes representative transformations of the alkene functionality in fluorinated building blocks that are applicable to 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- for the synthesis of complex scaffolds.

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| Epoxidation | m-CPBA, CH₂Cl₂ | Fluorinated epoxy alcohol |

| Dihydroxylation | OsO₄ (cat.), NMO | Fluorinated triol |

| Cyclopropanation | CH₂I₂, Zn-Cu couple | Fluorinated cyclopropylcarbinol |

| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated fluorinated alcohol |

The strategic placement of functional groups in 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- allows for its elaboration into a variety of multifunctional aliphatic compounds. The difunctionalization of the alkene is a powerful strategy for installing multiple functionalities in a single step. nih.gov For example, halofluorination or fluoroselenation reactions can introduce both a halogen and a fluorine atom across the double bond, creating valuable synthetic intermediates. beilstein-journals.orgnih.gov

These resulting halofluorinated compounds can undergo subsequent nucleophilic substitution or elimination reactions to generate a diverse array of fluorinated aliphatic derivatives. beilstein-journals.org The trifluoromethyl groups in the parent molecule often influence the regioselectivity and stereoselectivity of these addition reactions, providing a degree of control over the final product's structure. The trifluoromethylation of alkenes with the simultaneous introduction of other functional groups is a rapidly growing area of research, highlighting the importance of building blocks like 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. nih.govmdpi.com

The following table illustrates potential difunctionalization reactions of the alkene in 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-.

| Reaction | Reagents | Product Type |

| Halofluorination | NBS, Deoxo-Fluor® | Vicinal bromofluoro alcohol |

| Fluoroselenation | PhSeBr, AgF | Vicinal fluoroseleno alcohol |

| Oxytrifluoromethylation | Togni's reagent, H₂O | Fluorinated diol with CF₃ group |

Rational Design and Development of Novel Organofluorine Compounds

The unique electronic properties conferred by the two trifluoromethyl groups in 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- make it a valuable tool in the rational design of novel organofluorine compounds with tailored properties.

The activation of C-F bonds is a significant challenge in organic synthesis but offers a powerful method for creating new fluorinated molecules. mdpi.comresearchgate.netnih.govchem8.org While direct C-F activation of the trifluoromethyl groups in 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- is challenging, this molecule can serve as a precursor to substrates for such reactions. For example, derivatization of the alcohol and subsequent transformations could lead to structures where a C-F bond is more susceptible to activation.

A more common strategy involves using the fluorinated building block to construct a molecule that can then undergo a reaction mimicking C-F activation. For instance, the synthesis of difluoroalkyl aromatic systems can be achieved through reactions that ultimately result in a difluoromethylene-linked aromatic group. While not a direct C-F activation of the starting material, the use of a hexafluorinated precursor is crucial for accessing the final difluoroalkylated product. Research in the activation of C-F bonds in fluoro-aromatics is an active area, and building blocks that can introduce fluorinated moieties are essential for these studies. mdpi.comresearchgate.net

α-Trifluoromethyl ketones are valuable synthetic intermediates and are present in many biologically active compounds. beilstein-journals.org 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- can be readily converted into an α-trifluoromethyl ketone through oxidation of the secondary alcohol and isomerization of the double bond. This transformation provides a direct entry into this important class of compounds.

Various methods exist for the synthesis of α-trifluoromethyl ketones, including the trifluoromethylation of enolates or the oxidation of α-trifluoromethyl alcohols. beilstein-journals.orgorganic-chemistry.orgnih.gov The use of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- as a precursor offers the advantage of starting from a readily accessible, highly fluorinated building block. The resulting α-trifluoromethyl vinyl ketone is a versatile intermediate for further synthetic manipulations.

The table below outlines a general scheme for the conversion of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- to an α-trifluoromethyl ketone and subsequent reactions.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxidation | PCC, CH₂Cl₂ | 1,1,1-trifluoro-2-(trifluoromethyl)-3-buten-2-one |

| 2 | Conjugate Addition | Nu⁻ | β-substituted-α-trifluoromethyl ketone |

| 3 | Cycloaddition | Diene | Trifluoromethylated cyclic ketone |

Strategies for Functional Group Diversification and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence. nih.govacs.orgnih.govsemanticscholar.org The robust nature of the C-F bond makes fluorinated building blocks ideal for incorporation into molecules that will undergo subsequent LSF. acs.org 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- can be incorporated into a larger molecule, and the vinyl or hydroxyl group can then be modified in a late-stage fashion.

For example, the alkene moiety can participate in late-stage hydroboration-oxidation to introduce a primary alcohol, or in cross-coupling reactions to attach aromatic or heteroaromatic groups. The tertiary alcohol can be subjected to deoxyfluorination to introduce another fluorine atom, or it can be used as a handle for further derivatization. nih.gov The presence of the two trifluoromethyl groups can enhance the metabolic stability of the final molecule, a desirable trait in pharmaceutical candidates.

The following table provides examples of late-stage functionalization reactions that could be applied to derivatives of 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-.

| Functional Group | Reaction | Reagents and Conditions | Resulting Moiety |

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Alkene | Heck Coupling | Aryl-Br, Pd(OAc)₂, PPh₃, Et₃N | Arylated Alkene |

| Tertiary Alcohol | Deoxyfluorination | DAST or Deoxo-Fluor® | Tris(trifluoromethyl)alkane |

| Tertiary Alcohol | Etherification | NaH, R-X | Tertiary Ether |

Future Research Directions and Emerging Challenges in Fluorinated Butenol Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

A paramount challenge in contemporary organic synthesis is the development of environmentally benign and sustainable processes. The synthesis of fluorinated compounds, including fluorinated butenols, has traditionally relied on harsh reagents and conditions. Future research is increasingly focused on greener alternatives.

Key areas of development include:

Catalyst-Free and Solvent-Free Approaches: The use of microwave assistance, water, and ionic liquids as green reaction media is being explored to reduce reliance on volatile organic solvents. rsc.org Catalyst-free and solvent-free conditions are also being investigated to improve the environmental footprint of these syntheses. rsc.org

Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions, offering a more sustainable alternative to traditional methods. organic-chemistry.org For instance, a visible-light-induced hydroxycarboxylation of α-trifluoromethylstyrenes has been developed to produce α-trifluoromethyl-β-carboxyl tertiary alcohols, showcasing a green and efficient method. rsc.org

Electrochemical Methods: Oxidant-free electrochemical approaches are being developed for the radical trifluoromethylation of alkenes, providing a greener pathway to β-trifluoromethyl alcohols. organic-chemistry.org

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases and amine transaminases, offers a highly selective and environmentally friendly route to chiral fluorinated amino alcohols. acs.org

These green approaches are advantageous due to their use of inexpensive and non-toxic reagents, high efficiency, shorter reaction times, and energy efficiency. rsc.orgresearchgate.net

Innovation in Catalytic Systems for Selective Transformations

The development of novel and highly selective catalytic systems is crucial for unlocking the full synthetic potential of fluorinated butenols. The focus is on achieving high levels of regio-, diastereo-, and enantioselectivity in transformations involving these substrates.

Recent Advances in Catalysis:

| Catalytic System | Transformation | Substrate Class | Key Features |

| Iridium-phosphine complexes | Asymmetric hydrogenation | Fluorinated allylic alcohols | High yields and enantioselectivities for 1,2-fluorohydrins. rsc.orgrsc.org |

| Chiral Phosphoric Acid with Boronic Acids | Enantioselective fluorination | Allylic alcohols | Traceless directing groups enable high enantioselectivity. nih.gov |

| Palladium(0) with Chiral Ligands | Asymmetric allylic fluorination | Cyclic allylic chlorides | Provides access to highly enantioenriched cyclic allylic fluorides. acs.org |

| Ti(TADDOLato) catalyst | Asymmetric fluorination | β-ketoesters | Lewis acid catalysis accelerates the reaction with high enantioselectivity. acs.orgnih.gov |

| Nickel(0) complexes | Defluoro-silylation | Fluoro-aromatics | Enables activation of inert C-F bonds. nih.gov |

Future innovations will likely focus on the design of multifunctional catalysts that can promote cascade reactions, allowing for the rapid construction of molecular complexity from simple fluorinated butenol (B1619263) precursors. Furthermore, the development of catalysts for the selective activation and functionalization of the strong C-F bond remains a significant challenge and an area of active research. nih.govnih.gov

Advancements in Predictive Computational Modeling for Complex Fluorinated Molecules

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of complex molecules. For fluorinated butenols, computational modeling offers insights into their electronic structure, reactivity, and conformational preferences, which can guide experimental design.

Applications of Computational Modeling:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to study reaction mechanisms, such as the enantioselective fluorination of allylic alcohols, helping to rationalize the observed stereochemical outcomes. nih.gov

Property Prediction: Quantum mechanical calculations can predict the physicochemical properties of fluorinated molecules, which is crucial for applications in drug design. cyberinfrastructure.org High-level DFT can be used to compute properties of fluorinated amino acids, with the goal of creating predictive models. cyberinfrastructure.org

Force Field Development: Accurate force fields are essential for molecular simulations of fluorinated compounds. Computational methods are used to develop customized parameters for these molecules, enabling more reliable predictions from molecular docking and other simulation techniques. acs.org

Conformational Analysis: Computational studies are vital for understanding the conformational preferences of fluorinated molecules, which are influenced by electrostatic and hyperconjugative interactions involving the fluorine atoms. nih.govbeilstein-journals.orgnih.gov

The development of more accurate and efficient computational methods, including machine learning and artificial intelligence models, will be crucial for accelerating the discovery and optimization of new fluorinated molecules and reactions. biorxiv.orgresearchgate.netmit.edu

Expanding the Scope of Novel Organic Transformations and Reactivity Patterns

The unique electronic properties conferred by the trifluoromethyl groups in 3-Buten-2-ol (B146109), 1,1,1-trifluoro-2-(trifluoromethyl)- make it an electron-deficient alkene. This opens up avenues for novel reactivity patterns that are not typically observed in their non-fluorinated counterparts.

Emerging Transformations:

Reactions of Electron-Deficient Alkenes: The electron-deficient nature of polyfluorinated butenols makes them excellent substrates for reactions involving nucleophilic attack. Research into visible-light photoredox catalysis has enabled new multicomponent reactions of electron-deficient alkenes to form complex products. nih.gov

Umpolung Reactivity: Photoinduced polarity transduction can be used to achieve umpolung α-addition of strong nucleophiles to electron-deficient alkenes, a challenging transformation that allows for the construction of N-substituted quaternary carbon centers. acs.org

Dehydroxyfluorination: The dehydroxyfluorination of 3,3-difluoroallyl alcohols provides a facile route to multi-substituted trifluoromethyl alkenes through a regiospecific nucleophilic substitution (SN2′ reaction). rsc.org

Strain-Release Reactions: The trifluoromethyl group can be incorporated into strained ring systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can then undergo strain-release reactions to generate diversely substituted azetidines. nih.gov

Future research will likely uncover new and unexpected reactivity patterns of highly fluorinated butenols, leading to the development of novel synthetic methodologies and the creation of new molecular architectures.

Exploration of New Molecular Architectures and Conformational Control in Highly Fluorinated Systems

The introduction of multiple fluorine atoms into a molecule can have a profound impact on its three-dimensional structure and conformational preferences. Understanding and controlling these conformational effects is a key challenge and a significant opportunity in the design of new functional molecules.

Key Aspects of Conformational Control:

Supramolecular Chemistry: Fluorination can influence the self-assembly of molecules into well-defined supramolecular architectures, leading to new materials with unique properties. nsf.govnih.govresearchgate.net

Lipophilicity and Bioactivity: The conformation of fluorinated agrochemicals has been shown to affect their lipophilicity, which in turn influences their biological activity. nih.gov

By strategically placing fluorine atoms within a butenol framework, it may be possible to pre-organize the molecule into a specific conformation that is optimal for binding to a biological target or for participating in a subsequent chemical transformation. The interplay between fluorine substitution, solvent effects, and non-covalent interactions will continue to be a rich area of investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and related fluorinated alcohols?

- Fluorinated alcohols like 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9) are synthesized via cross-metathesis (CM) reactions using catalysts such as Grubbs second-generation (G-2) or Hoveyda-Grubbs (HG-2). For example, CM of divinylated isoxazoline with fluorinated diols yields products with up to 54% efficiency under optimized conditions .

- Alternative methods include nucleophilic substitution or fluorination of pre-functionalized intermediates, leveraging the electron-withdrawing nature of trifluoromethyl groups to stabilize reactive intermediates .

Q. How are spectroscopic techniques (NMR, IR) employed to characterize fluorinated alcohols?

- ¹H NMR : Protons adjacent to trifluoromethyl groups exhibit deshielding. For instance, the hydroxyl proton in 1,1,1-trifluoro-2-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol appears as a singlet at δ 3.10 ppm in CDCl₃ .

- ¹⁹F NMR : Distinct signals for CF₃ groups are observed between δ -60 to -80 ppm, aiding in structural confirmation .

- IR spectroscopy confirms hydroxyl stretching (~3400 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) .

Q. What safety protocols are critical when handling fluorinated alcohols?

- Fluorinated alcohols like 1,1,1-trifluoro-2-(trifluoromethyl)-4-penten-2-ol (CAS 646-97-9) are highly flammable (flash point 26°C) and corrosive. Key precautions include:

- Use of explosion-proof equipment in well-ventilated areas.

- Personal protective equipment (PPE): acid-resistant gloves, goggles, and lab coats.

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do catalyst choices impact yields in cross-metathesis reactions involving fluorinated diols?

- Catalyst selectivity is critical. Grubbs G-2 achieves 54% yield in CM reactions with fluorinated diols, while HG-2 produces only 3% under identical conditions. This disparity arises from G-2’s superior tolerance to electron-deficient olefins and steric hindrance .

- Computational studies suggest that electron-withdrawing CF₃ groups stabilize metal-carbene intermediates, improving catalytic turnover .

Q. What computational methods are used to predict the stability and reactivity of fluorinated alcohols?

- Density Functional Theory (DFT) calculations assess steric and electronic effects. For example, the trifluoromethyl group’s inductive effect lowers the LUMO energy of adjacent carbonyl groups, enhancing electrophilicity .

- Molecular dynamics simulations model solvation effects in polar aprotic solvents (e.g., DMF), which stabilize fluorinated intermediates during synthesis .

Q. How do fluorinated alcohols interact with biomolecules, and what pharmacological applications are emerging?

- Fluorinated alcohols are explored as bioactive scaffolds due to their metabolic stability and membrane permeability. For instance, trifluoromethyl groups in MK-5046 enhance binding affinity to bombesin receptor subtype-3 (BRS-3), a target for obesity therapeutics .

- In vitro assays reveal that fluorinated alcohols inhibit cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, necessitating structure-activity relationship (SAR) studies to minimize off-target effects .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated alcohol derivatives?

- Discrepancies in yields (e.g., 54% vs. 3% in CM reactions) are addressed by:

- Reaction Monitoring : Real-time NMR or GC-MS to optimize reaction time and temperature.

- Purification Techniques : Gradient chromatography with hexane/ethyl acetate mixtures to isolate stereoisomers .

- Batch-to-Batch Variability : Rigorous drying of solvents to prevent hydrolysis of fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.